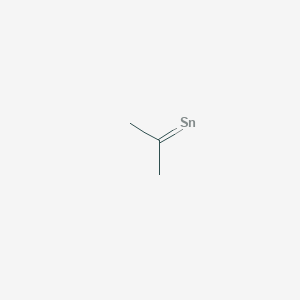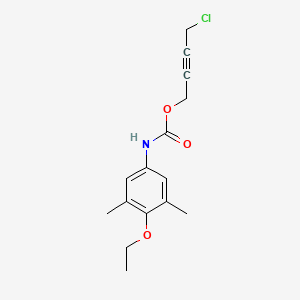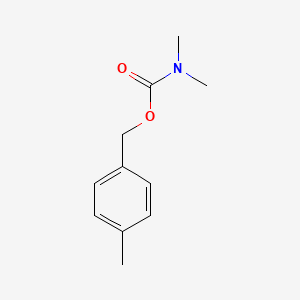
(4-Methylphenyl)methyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)methyl dimethylcarbamate is a chemical compound known for its diverse applications in various fields. It is an organic compound that belongs to the carbamate family, characterized by the presence of a carbamate group (–NHCOO–) attached to a (4-methylphenyl)methyl group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl dimethylcarbamate typically involves the reaction of (4-methylphenyl)methyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(4−Methylphenyl)methyl chloride+DimethylamineNaOH(4−Methylphenyl)methyl dimethylcarbamate+NaCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)methyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.
Applications De Recherche Scientifique
(4-Methylphenyl)methyl dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)methyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylphenyl)methyl carbamate
- (4-Methylphenyl)methyl ethylcarbamate
- (4-Methylphenyl)methyl propylcarbamate
Uniqueness
(4-Methylphenyl)methyl dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different levels of activity, stability, and solubility, making it suitable for particular applications.
Propriétés
Numéro CAS |
84640-21-1 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9-4-6-10(7-5-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 |
Clé InChI |
IXIHLLVGNLCRCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


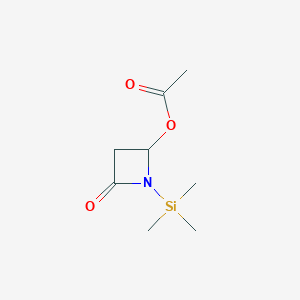
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
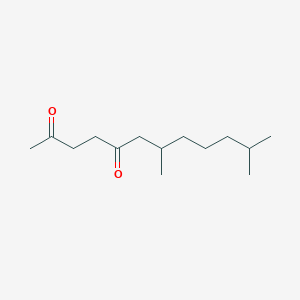

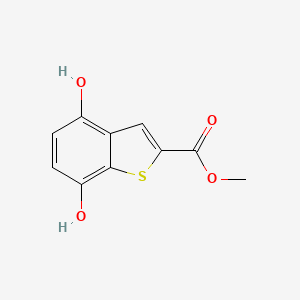
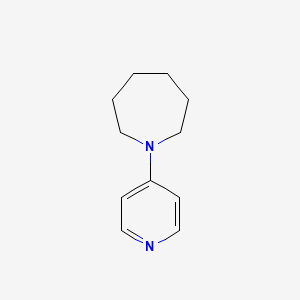
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
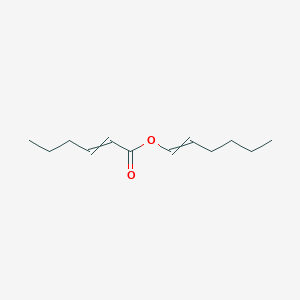
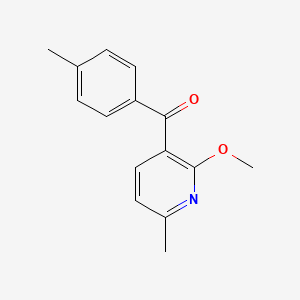


![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
